molecular formula C20H21N5O4S B13441939 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide

Cat. No.: B13441939
M. Wt: 427.5 g/mol
InChI Key: NVFOHQFYZFTQJU-UHFFFAOYSA-N
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Description

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipyrimidinyl core, a benzenesulfonamide group, and an ethenyloxy substituent, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the ethenyloxy and benzenesulfonamide groups. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dimethylethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octane-3-carbonitrile
  • 4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenylacetic acid
  • Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-

Uniqueness

4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

4-tert-butyl-N-(6-ethenoxy-5-hydroxy-2-pyrimidin-2-ylpyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N5O4S/c1-5-29-19-15(26)16(23-18(24-19)17-21-11-6-12-22-17)25-30(27,28)14-9-7-13(8-10-14)20(2,3)4/h5-12,26H,1H2,2-4H3,(H,23,24,25)

InChI Key

NVFOHQFYZFTQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OC=C)O

Origin of Product

United States

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